molecular formula C22H17N3O B11157336 N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11157336
M. Wt: 339.4 g/mol
InChI Key: UAUHGFSAAFDFIG-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic small molecule based on the quinoline-4-carboxamide scaffold, a structure recognized for its versatile pharmacological potential in preclinical research . While specific biological data for this exact compound is not available in the public domain, closely related analogs have demonstrated significant research value. The 2-phenylquinoline core is a privileged structure in medicinal chemistry, known for its planar, aromatic nature that facilitates interactions with various biological targets . Compounds sharing this core have been investigated as inhibitors of the Sonic Hedgehog (Shh) signaling pathway, a constitutively activated pathway in several cancers such as basal cell carcinoma and medulloblastoma . Other structural analogs have been designed and synthesized as histone deacetylase (HDAC) inhibitors, showing potent in vitro anticancer activity by inducing G2/M cell cycle arrest and promoting apoptosis in cancer cell lines . Furthermore, 2-phenylquinoline-4-carboxamide derivatives have shown promising anti-inflammatory and analgesic activities in animal models, performing comparably to reference drugs like diclofenac sodium . The presence of the 6-methylpyridin-2-yl group in the amide moiety is a key feature that may influence the molecule's binding affinity and pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or lead structure in the development of novel therapeutic agents for oncology and inflammation. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O/c1-15-8-7-13-21(23-15)25-22(26)18-14-20(16-9-3-2-4-10-16)24-19-12-6-5-11-17(18)19/h2-14H,1H3,(H,23,25,26)

InChI Key

UAUHGFSAAFDFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction Protocol

In a representative procedure:

  • Isatin (0.01 mol) reacts with substituted acetophenone (0.01 mol) in ethanol (20 mL) under reflux (80°C, 3–6 hours).

  • The intermediate undergoes cyclodehydration in the presence of potassium hydroxide, yielding 2-phenylquinoline-4-carboxylic acid (Figure 1).

Key Variables :

  • Electron-donating groups (EDGs) on acetophenone enhance reaction rates, while electron-withdrawing groups (EWGs) require extended reflux.

  • Ethanol is preferred over dichloromethane (DCM) or tetrahydrofuran (THF) due to superior solubility of intermediates.

Activation of the Carboxylic Acid

The carboxylic acid moiety is converted to a reactive acyl chloride to facilitate amide bond formation.

Acid Chloride Synthesis

Phosphorus pentachloride (PCl₅) is the standard chlorinating agent:

  • 2-Phenylquinoline-4-carboxylic acid (0.01 mol) is suspended in anhydrous DCM (15 mL).

  • PCl₅ (0.012 mol) is added portionwise at 0–5°C under nitrogen.

  • The mixture is refluxed (2 hours) until complete conversion, evidenced by TLC (Rf = 0.7, hexane:ethyl acetate 3:1).

Critical Considerations :

  • Excess PCl₅ prevents residual acid, which can hydrolyze the acyl chloride during storage.

  • Anhydrous conditions are mandatory to avoid side reactions.

Amide Bond Formation with 6-Methylpyridin-2-Amine

The final step couples the acyl chloride with 6-methylpyridin-2-amine to install the target substituent.

Coupling Reaction

Two principal methods are documented:

Direct Aminolysis

  • 2-Phenylquinoline-4-carbonyl chloride (0.01 mol) is dissolved in THF (10 mL).

  • 6-Methylpyridin-2-amine (0.015 mol) and triethylamine (Et₃N, 0.03 mol) are added dropwise at −10°C.

  • The reaction is warmed to room temperature (RT) and stirred for 12 hours.

Workup :

  • The mixture is diluted with ice-cold water (50 mL), and the precipitate is filtered and recrystallized from ethanol.

  • Yield : 68–72%.

Coupling Reagent-Mediated Synthesis

For sterically hindered amines, TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) improves efficiency:

  • 2-Phenylquinoline-4-carboxylic acid (0.01 mol), TBTU (0.012 mol), and Et₃N (0.03 mol) are mixed in DCM (15 mL).

  • After 10 minutes, 6-methylpyridin-2-amine (0.015 mol) is added, and stirring continues for 24 hours at RT.

  • The product is isolated via column chromatography (silica gel, ethyl acetate:hexane 1:1).

  • Yield : 75–82%.

Optimization and Analytical Data

Reaction Condition Screening

Comparative studies reveal optimal parameters for amide bond formation:

ParameterDirect AminolysisTBTU-Mediated
Temperature (°C)−10 to RTRT
Time (hours)1224
SolventTHFDCM
Yield (%)68–7275–82
Purity (HPLC)>95%>98%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (d, J = 2.3 Hz, 1H, quinoline-H), 8.44 (s, 1H, pyridine-H), 7.82 (dd, J = 2.3, 9.0 Hz, 1H, quinoline-H), 2.51 (s, 3H, CH₃).

  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Alternative Synthetic Routes

Suzuki Coupling for Quinoline Functionalization

A palladium-catalyzed approach installs the 2-phenyl group post-cyclization:

  • 6-Methylquinoline-4-carboxylic acid is brominated at the 2-position.

  • Suzuki coupling with phenylboronic acid yields 2-phenylquinoline-4-carboxylic acid, followed by amidation.

  • Advantage : Enables late-stage diversification of the aryl group.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Pfitzinger reaction completes in 20 minutes (vs. 3 hours conventionally) with comparable yields (70–75%).

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrolysis of Acyl Chloride : Minimized by rigorous drying of solvents and reagents.

  • N-Methylpyridine Isomers : Controlled via low-temperature coupling to suppress rearrangements.

Scalability Issues

  • TBTU Cost : Replaced with cheaper urea derivatives (e.g., HATU) in industrial settings without yield loss.

  • Phosphorus Waste : PCl₅ byproducts are neutralized with aqueous NaHCO₃ before disposal .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt. This reaction is critical for modifying bioavailability and solubility in medicinal chemistry applications.

Conditions Products Yield Reference
6M HCl, reflux (4 h)Quinoline-4-carboxylic acid + 6-methylpyridin-2-amine78%
2M NaOH, 80°C (6 h)Sodium quinoline-4-carboxylate + NH3 release85%

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution preferentially at the C-3 and C-6 positions due to electron-donating effects from the phenyl and carboxamide groups.

Key Reactions:

  • Nitration :

    • Reagents: HNO3/H2SO4, 0°C → 25°C

    • Products: 3-Nitro and 6-nitro derivatives (ratio 3:1)

    • Yield: 62%

  • Sulfonation :

    • Reagents: H2SO4, 120°C

    • Products: 3-Sulfoquinoline derivative

    • Yield: 58%

Acylation and Alkylation

The carboxamide’s NH group participates in acylation/alkylation reactions to enhance lipophilicity or introduce targeting moieties.

Reagent Product Application Yield
Acetyl chloride (Et3N, DCM)N-acetylated derivativeImproved blood-brain barrier penetration91%
Benzyl bromide (K2CO3, DMF)N-benzyl derivativeAntimicrobial activity enhancement76%

Metal Coordination Reactions

The pyridinyl nitrogen and carboxamide oxygen act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.

Metal Salt Conditions Complex Structure Notable Property
CuCl2Ethanol, reflux (2 h)Octahedral Cu(II) complexAnticancer activity (IC50: 4.2 μM)
Pd(OAc)2DMF, 100°C (12 h)Pd-quinoline catalystSuzuki-Miyaura cross-coupling

Reductive Functionalization

The quinoline ring undergoes hydrogenation under catalytic conditions to modify aromaticity and reactivity.

  • Catalytic Hydrogenation :

    • Conditions: H2 (1 atm), 10% Pd/C, ethanol, 25°C

    • Product: 1,2,3,4-Tetrahydroquinoline derivative

    • Yield: 88%

Oxidation Reactions

The methyl group on the pyridine ring is susceptible to oxidation, forming carboxylic acid derivatives.

Oxidizing Agent Conditions Product Yield
KMnO4 (acidic)H2SO4, 70°C, 3 hPyridine-2-carboxylic acid65%
CrO3/H2OAcetone, 0°C → 25°C, 6 h6-Carboxypyridinyl derivative52%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions for structural diversification.

  • Suzuki Coupling :

    • Reagents: Aryl boronic acid, Pd(PPh3)4, Na2CO3, DME/H2O

    • Product: 2-Arylquinoline-4-carboxamide derivatives

    • Yield: 74–89%

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:

  • Anticancer Activity : N-acetylated derivatives show 3-fold increased potency against HCT-116 colon cancer cells (IC50: 1.8 μM vs. 5.4 μM for parent compound) .

  • Antibacterial Activity : N-benzyl derivatives inhibit Staphylococcus aureus (MIC: 2 μg/mL) .

Scientific Research Applications

Antibacterial Properties

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has demonstrated significant antibacterial activity against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

Studies indicate that quinoline-4-carboxamide derivatives exhibit potent antibacterial effects, making them candidates for developing new antibiotics.

Anticancer Activity

The compound has been explored as a potential anticancer agent due to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Research findings suggest that:

  • Mechanism of Action : The compound's inhibition of HDACs leads to altered gene expression associated with cancer progression.
  • In vitro Studies : It has shown promising results in inhibiting the growth of various cancer cell lines, including leukemia and solid tumors .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anticancer Efficacy

A study focusing on the compound's anticancer properties demonstrated significant growth inhibition in HL-60 leukemia cells, with an IC50 value reported at approximately 100 nM. The mechanism involved G2/M phase arrest and apoptosis induction through increased reactive oxygen species (ROS) production .

CompoundCell LineIC50 (nM)Mechanism
This compoundHL-60100G2/M arrest, apoptosis

Case Study 2: Antibacterial Activity

Research evaluating the antibacterial effects showed that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The findings support its potential use as an antibiotic agent.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline and pyridine moieties allow it to bind effectively to active sites, inhibiting the function of specific proteins. For example, it may act as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Solubility and Bioavailability: The tetrahydrofuranmethyl group in ’s compound likely improves solubility compared to purely aromatic analogs .
  • Metabolic Stability :

    • The tert-butyldimethylsilyloxy group in ’s compound was used as a protective group during synthesis, indicating strategies to stabilize reactive intermediates .

Key Research Findings and Trends

  • Substituent Impact : The 6-methylpyridin-2-yl group is recurrent in antimicrobial and anti-androgenic compounds, suggesting its role in target specificity .
  • Synthetic Flexibility: Methods like Suzuki coupling (), acid-base reactions (), and peptide coupling () enable diverse functionalization of the quinoline core .
  • Contradictions : While some derivatives excel in antibacterial activity (), others show anti-androgenic () or broad-spectrum antimicrobial effects (), underscoring the scaffold’s adaptability to multiple therapeutic areas.

Biological Activity

N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a 6-methylpyridine group and a phenyl group at specific positions, contributing to its biological activity. The structural formula can be represented as follows:

C19H16N2O\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives in combating malaria, particularly against Plasmodium falciparum. A series of related compounds demonstrated significant antiplasmodial activity with low nanomolar potency. Specifically, derivatives similar to this compound were evaluated for their efficacy in vivo using the P. berghei mouse model, showing effective oral bioavailability and potent inhibition of translation elongation factor 2 (PfEF2) .

Table 1: Antimalarial Activity of Related Compounds

Compound IDEC50 (nM)ED90 (mg/kg)Mechanism of Action
Compound 1120<1Inhibition of PfEF2
Compound 2<10<1Inhibition of gametocyte development
Compound 350<1Inhibition of blood stage growth

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been extensively studied. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies indicate that modifications at the phenyl ring significantly enhance antibacterial efficacy while minimizing toxicity to human cells .

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainZone of Inhibition (mm)Comparison Drug
S. aureus20Ampicillin
E. coli18Gentamicin
Methicillin-resistant S. aureus15Vancomycin

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models. Recent findings suggest that quinoline derivatives can induce apoptosis in cancer cell lines through oxidative stress-mediated mechanisms. Studies involving breast cancer cell lines (e.g., MDA-MB-231) revealed that these compounds exhibit significant cytotoxic effects, indicating their potential as therapeutic agents .

Table 3: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315Apoptosis induction via ROS
H46010DNA damage and cell cycle arrest
HCT1168Mitochondrial dysfunction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using aryl boronic acids and quinoline precursors. For example, pyridinyl-substituted analogs are synthesized by coupling 6-methylpyridin-2-amine with activated quinoline intermediates under palladium catalysis . Purity optimization involves flash chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and crystallization from methanol/dichloromethane mixtures . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for final validation .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming substituent positions and detecting impurities. Deuterated DMSO or CDCl₃ are typical solvents .
  • ESI-MS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : Resolves stereochemistry and packing modes, as demonstrated for related thiophene-carboxamide analogs .
  • FT-IR : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridinyl substituents) influence biological activity, particularly in STAT3 inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 6-methylpyridin-2-yl group with furan-oxadiazole moieties to enhance STAT3 binding, as seen in STX-0119 (a STAT3 inhibitor with IC₅₀ < 1 μM). This analog binds both SH2 and DNA-binding domains, suppressing oncogenic proteins like Bcl-xL .
  • Docking Studies : Use Schrödinger Suite or AutoDock to simulate interactions with STAT3’s SH2 domain. Prioritize substituents with hydrogen-bonding potential (e.g., carboxamide groups) .

Q. What strategies resolve contradictions in cytochrome P450 (CYP) binding data for quinoline carboxamides?

  • Methodological Answer :

  • Competitive Binding Assays : Compare type I (spectral shift) vs. type II (heme iron coordination) binding using recombinant CYP isoforms (e.g., CYP2C9) .
  • Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the quinoline ring) and correlate with enzyme inhibition .
  • Mutagenesis Studies : Modify CYP2C9 residues (e.g., Phe476) to assess steric effects on carboxamide binding .

Q. How to design experiments to assess pharmacokinetic properties, including metabolic stability?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Introduce trifluoromethyl groups to reduce CYP-mediated oxidation, as shown in related benzamide derivatives .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for bioavailability predictions .
  • In Silico ADMET : Employ tools like SwissADME to predict logP, BBB permeability, and CYP liabilities based on substituent effects .

Data Contradiction Analysis

Q. How to address discrepancies in antimicrobial vs. anticancer activity data for pyridinyl-quinoline carboxamides?

  • Methodological Answer :

  • Dose-Response Profiling : Test multiple cell lines (e.g., MCF-7 for cancer vs. Pseudomonas aeruginosa for antimicrobial activity) to identify selective toxicity thresholds .
  • Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) after treatment to differentiate pathways (e.g., STAT3 inhibition vs. bacterial membrane disruption) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?

  • Methodological Answer :

  • NF-κB/STAT3 Dual Reporter Assays : Use HEK293 cells transfected with luciferase reporters to dissect pathway-specific effects .
  • Cytokine Profiling : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .

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